molecular formula C7H3ClN4 B1456751 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1224288-92-9

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B1456751
M. Wt: 178.58 g/mol
InChI Key: OYGONYREIXSORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound with the CAS Number: 1224288-92-9 and a molecular weight of 178.58 . It is a solid substance .


Molecular Structure Analysis

The molecular formula of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is C7H3ClN4 . The InChI code is 1S/C7H3ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H .


Physical And Chemical Properties Analysis

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a solid substance . It has a density of 1.6±0.1 g/cm3 . The compound has a molar refractivity of 46.3±0.5 cm3, and its polarizability is 18.3±0.5 10-24 cm3 . The surface tension is 64.7±7.0 dyne/cm, and the molar volume is 114.5±7.0 cm3 .

Scientific Research Applications

Cancer Treatment

  • Field : Medical Pharmacology
  • Application : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, are promising medical pharmacophores in structures as potential drugs in the treatment of cancer .
  • Results : The source did not provide specific results or outcomes for this compound .

Antifungal Activities

  • Field : Microbiology
  • Application : Some compounds of the pyrazolo[1,5-a]pyrimidine class have been tested for their antifungal activities .
  • Results : The source did not provide specific results or outcomes for this compound .

ATP Mimicking Tyrosine Kinase Inhibitors

  • Field : Biochemistry
  • Application : Pyrimidine-5-carbonitrile derivatives, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
  • Methods : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
  • Results : The source did not provide specific results or outcomes for this compound .

Antiviral Activities

  • Field : Virology
  • Application : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, are promising medical pharmacophores in structures as potential drugs in the treatment of viral diseases .
  • Results : The source did not provide specific results or outcomes for this compound .

Inflammation Treatment

  • Field : Medical Pharmacology
  • Application : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, are promising medical pharmacophores in structures as potential drugs in the treatment of inflammatory diseases .
  • Results : The source did not provide specific results or outcomes for this compound .

Chemical Research

  • Field : Chemistry
  • Application : 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound used in various chemical research and development processes .
  • Methods : This compound can be synthesized and used in various chemical reactions as a reagent or intermediate .
  • Results : The specific results or outcomes would depend on the particular chemical reaction or process in which this compound is used .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGONYREIXSORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856496
Record name 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS RN

1224288-92-9
Record name 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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